Revamilast

Catalog No.
S541275
CAS No.
893555-90-3
M.F
C18H9Cl2F2N3O4
M. Wt
440.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Revamilast

CAS Number

893555-90-3

Product Name

Revamilast

IUPAC Name

N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-6-(difluoromethoxy)-[1]benzofuro[3,2-c]pyridine-9-carboxamide

Molecular Formula

C18H9Cl2F2N3O4

Molecular Weight

440.2 g/mol

InChI

InChI=1S/C18H9Cl2F2N3O4/c19-10-6-25(27)7-11(20)15(10)24-17(26)8-1-2-13(29-18(21)22)16-14(8)9-5-23-4-3-12(9)28-16/h1-7,18,27H

InChI Key

CFRXVFRHMZLQBS-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C4=C(O2)C=CN=C4)OC(F)F

Solubility

Soluble in DMSO

Synonyms

GRC4039; GRC 4039; GRC-4039

Canonical SMILES

C1=CC(=C2C(=C1C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C4=C(O2)C=CN=C4)OC(F)F

Description

The exact mass of the compound Revamilast is 438.9938 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Revamilast, also known by its developmental code GRC 4039, is a synthetic compound primarily recognized as a selective inhibitor of phosphodiesterase 4 (PDE4). This enzyme plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a significant second messenger involved in various cellular processes. By inhibiting PDE4, Revamilast increases intracellular levels of cAMP, thereby modulating inflammatory responses and offering therapeutic potential for various inflammatory diseases, including rheumatoid arthritis and asthma .

  • Oxidation: This compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
  • Reduction: Under specific conditions, reduction reactions can yield reduced forms of Revamilast.
  • Substitution: Nucleophilic substitution reactions can occur, resulting in the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .

Revamilast exhibits significant biological activity through its inhibition of PDE4. The increase in cAMP levels leads to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This mechanism is particularly relevant in the context of inflammatory diseases, where elevated PDE4 activity correlates with increased inflammation . Revamilast has demonstrated efficacy in clinical trials for conditions like rheumatoid arthritis, showing a notable reduction in TNF-α levels .

The synthesis of Revamilast involves multiple steps that include the formation of key intermediates. While specific proprietary routes are not fully disclosed, general methods typically involve:

  • Formation of Intermediates: Utilizing organic solvents and catalysts under controlled temperature and pressure.
  • Purification Techniques: Techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Industrial production methods would scale up these laboratory processes while optimizing reaction conditions for higher yields .

Revamilast has been explored for various therapeutic applications due to its anti-inflammatory properties. Key applications include:

  • Rheumatoid Arthritis: Undergoing clinical trials to assess its efficacy and safety.
  • Asthma: Investigated for its potential to reduce inflammation associated with asthma exacerbations.
  • Other Inflammatory Disorders: Its mechanism suggests potential use in other conditions characterized by chronic inflammation .

Revamilast interacts with several cellular pathways due to its role as a PDE4 inhibitor. It influences:

  • Cyclic Adenosine Monophosphate Signaling: By increasing cAMP levels, it activates protein kinase A (PKA) and exchange proteins activated by cAMP (Epac), leading to downstream effects on cell proliferation and cytokine production.
  • Cytokine Modulation: The compound has been shown to reduce pro-inflammatory cytokines while enhancing anti-inflammatory cytokine production, which is critical in managing inflammatory diseases .

Revamilast belongs to a class of compounds known as phosphodiesterase 4 inhibitors. Similar compounds include:

Compound NamePrimary UseUnique Features
RoflumilastChronic obstructive pulmonary diseaseWell-studied with established efficacy
ApremilastPsoriatic arthritis and plaque psoriasisOral administration with a favorable safety profile
CrisaboroleAtopic dermatitisTopical application with minimal systemic effects
IbudilastKrabbe diseaseBroader neuroprotective effects

Compared to these compounds, Revamilast is noted for its unique potency and selectivity towards PDE4 inhibition, making it particularly promising for treating various inflammatory conditions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

438.9938175 g/mol

Monoisotopic Mass

438.9938175 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

30LE65637T

Other CAS

893555-90-3

Wikipedia

Revamilast

Dates

Modify: 2024-02-18

Explore Compound Types